3,4-Dihydroimidazo[4,5-b]pyridin-5-one
Overview
Description
3,4-Dihydroimidazo[4,5-b]pyridin-5-one is a heterocyclic compound with the molecular formula C6H5N3O. It is a member of the imidazopyridine family, known for its diverse biological activities and potential therapeutic applications. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring, which imparts unique chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary targets of 3,4-Dihydroimidazo[4,5-b]pyridin-5-one are the Janus Kinases (JAKs) . These kinases play a crucial role in the signal transduction of a variety of cytokines and growth factors, which are important for cell growth, survival, development, and differentiation .
Mode of Action
This compound interacts with its targets, the JAKs, by inhibiting their activities . This inhibition disrupts the signal transduction of cytokines and growth factors, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of JAKs affects the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity in the cell .
Pharmacokinetics
It is known that the compound exhibits favorable metabolic stability . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound and their impact on its bioavailability are yet to be determined.
Result of Action
The molecular and cellular effects of this compound’s action are primarily the result of its inhibition of JAKs. This leads to a disruption in the JAK-STAT signaling pathway, affecting cellular processes such as cell growth, survival, development, and differentiation .
Biochemical Analysis
Biochemical Properties
Imidazole derivatives, which 3,4-Dihydroimidazo[4,5-b]pyridin-5-one is a part of, have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-studied. Related compounds have been found to inhibit certain enzymes and pathways. For instance, some imidazole derivatives have been found to inhibit phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), showing potential as anticancer therapeutics .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
Imidazole derivatives are known to interact with various enzymes and pathways, suggesting that this compound may also be involved in complex metabolic interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroimidazo[4,5-b]pyridin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of a suitable acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production processes .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroimidazo[4,5-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3,4-Dihydroimidazo[4,5-b]pyridin-5-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, including as an inhibitor of specific enzymes and receptors.
Industry: The compound is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
3,6-Dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2(1H)-one: Known for its JAK inhibitory activity.
2,3-Dihydroimidazo[1,2-a]pyridine: Exhibits insecticidal bioactivities.
Imidazo[1,5-a]pyridine derivatives: Used in various applications, including optoelectronic devices and anti-cancer drugs.
Uniqueness
3,4-Dihydroimidazo[4,5-b]pyridin-5-one is unique due to its specific ring structure and the resulting chemical properties. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
1,4-dihydroimidazo[4,5-b]pyridin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-5-2-1-4-6(9-5)8-3-7-4/h1-3H,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIHRQBDCJLDQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618261 | |
Record name | 1,4-Dihydro-5H-imidazo[4,5-b]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28279-48-3 | |
Record name | 1,4-Dihydro-5H-imidazo[4,5-b]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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